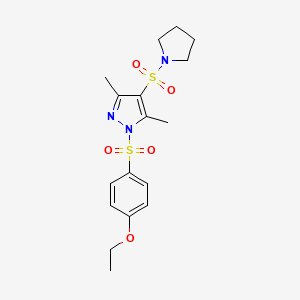

1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S2/c1-4-25-15-7-9-16(10-8-15)26(21,22)20-14(3)17(13(2)18-20)27(23,24)19-11-5-6-12-19/h7-10H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRBTGFRBQTSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its therapeutic implications in various diseases. This article reviews available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure

The compound can be denoted by the following chemical structure:

This structure features a pyrazole core substituted with sulfonyl and ethoxy groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The process includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Sulfonylation : Introducing sulfonyl groups through electrophilic aromatic substitution.

- Final Modifications : Adding ethoxy and pyrrolidine moieties to enhance solubility and biological activity.

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of various enzymes, particularly those involved in inflammatory processes and cancer progression. Notably, it has shown activity against:

- Cathepsins : Enzymes implicated in protein degradation and tumor metastasis.

- Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in tissue remodeling and are associated with cancer invasion.

The inhibition of these enzymes suggests potential applications in treating cancer and inflammatory diseases.

Antiparasitic Activity

A related class of compounds has demonstrated significant antiparasitic effects, particularly against Leishmania species. For instance, derivatives of pyrazole with sulfonamide groups have shown promising results in inhibiting the growth of Leishmania infantum and Leishmania amazonensis. The most effective compounds exhibited low half-maximal inhibitory concentration (IC50) values, indicating high potency:

| Compound | IC50 (L. infantum) | IC50 (L. amazonensis) |

|---|---|---|

| 3b | 0.059 mM | 0.070 mM |

| 3e | 0.065 mM | 0.072 mM |

These results highlight the potential for developing new treatments for leishmaniasis using pyrazole derivatives.

Cytotoxicity

The cytotoxicity profile of the compound has been evaluated in mammalian cell lines, revealing that while it exhibits strong biological activity against parasites, it maintains a relatively low cytotoxicity towards human cells compared to existing treatments like pentamidine. This selectivity is crucial for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide group significantly influence biological activity:

- Sulfonamide Substitution : Variations in the sulfonamide moiety can enhance enzyme inhibition.

- Alkyl Chain Length : The length and branching of alkyl chains on the pyrazole ring affect lipophilicity and membrane permeability.

These insights are valuable for designing more effective analogs with improved pharmacokinetic properties.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Antileishmanial Activity : A study reported that specific pyrazole derivatives showed comparable efficacy to traditional leishmaniasis treatments while exhibiting lower toxicity levels.

- Cancer Research : Investigations into the inhibition of MMPs by related compounds demonstrated significant reductions in tumor cell migration in vitro.

These case studies underscore the therapeutic potential of pyrazole-based compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrazole core substituted with sulfonyl and ethoxy groups. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. By modulating PKM2 activity, the compound may disrupt the metabolic pathways that cancer cells exploit for growth and proliferation .

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide groups exhibit anti-inflammatory effects. The presence of the pyrrolidine sulfonyl moiety in this compound suggests potential applications in treating inflammatory diseases. Experimental models have shown that similar compounds can reduce inflammation markers, suggesting a promising avenue for further investigation .

Antimicrobial Activity

There is a growing interest in the antimicrobial properties of pyrazole derivatives. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .

Case Study 1: Inhibition of PKM2

In a study published in Nature Communications, researchers explored the inhibition of PKM2 by various small molecules, including pyrazole derivatives. The study demonstrated that compounds similar to 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole effectively reduced tumor growth in xenograft models, highlighting their potential as anticancer therapeutics .

Case Study 2: Anti-inflammatory Effects

A comparative assessment published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of several sulfonamide-containing compounds. The study found that derivatives with similar structures to our compound significantly reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation .

Case Study 3: Antimicrobial Testing

Research conducted by a team at a leading pharmaceutical institute evaluated the antimicrobial properties of various pyrazole derivatives. The findings indicated that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria, providing a basis for further development into therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | PKM2 inhibition | |

| Anti-inflammatory | Reduction of cytokines | |

| Antimicrobial | Disruption of cell wall synthesis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole derivatives with sulfonyl substituents are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally related compounds:

Key Observations

Dual Sulfonyl vs. Single Sulfonyl Groups :

- The target compound’s dual sulfonyl groups (benzenesulfonyl and pyrrolidine-sulfonyl) likely increase polarity and hydrogen-bonding capacity compared to analogues like 1,5-dimethyl-1H-pyrazole-4-sulfonamide . This could enhance interactions with biological targets (e.g., enzymes or receptors) but may reduce membrane permeability.

Substituent Effects on Reactivity :

- Compounds with nitro groups (e.g., (±)-1-[1-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole) exhibit higher electrophilicity, making them reactive intermediates in synthesis . In contrast, the target compound’s ethoxy and pyrrolidine groups may confer steric hindrance , slowing metabolic degradation.

Structural Planarity: Diazenyl-linked derivatives (e.g., (E)-1-(4-fluorophenyl)pyrazole-diazenyl compounds) show nonplanar conformations, which influence crystallinity and optical properties . The target compound’s rigid sulfonyl linkages likely enforce a planar pyrazole core, favoring crystallographic applications.

Biological Relevance: While the target compound’s biological activity is unreported, structurally related sulfonamides (e.g., 4-N-methylsulfamoyl-pyrazole derivatives) are known as 5-HT1A receptor agonists or GLUT1 inhibitors . Its dual sulfonyl groups may modulate selectivity for such targets.

Data Gaps and Limitations

- No experimental data on the target compound’s solubility, stability, or bioactivity are available.

- Comparative studies with in vivo pharmacokinetics or toxicity profiles are absent in the literature.

Q & A

Basic Research Question

- Handling : Use anhydrous conditions and inert atmospheres (N) to prevent hydrolysis of sulfonyl groups . Protective gear (gloves, goggles) is mandatory due to hygroscopicity and potential irritancy .

- Purification :

- Storage : Keep at -20°C under desiccation to prevent decomposition .

How can computational methods predict the binding affinity of this compound toward biological targets, and what experimental validation is recommended?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs) .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues .

- Experimental validation :

What are the critical parameters in designing a stability study for sulfonamide-containing compounds under various pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.